molecular formula C10H20O3 B8641874 1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 76102-74-4

1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B8641874
Key on ui cas rn: 76102-74-4
M. Wt: 188.26 g/mol
InChI Key: WZJNQWCLHXVUPJ-UHFFFAOYSA-N
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Patent
US05093370

Procedure details

To 31.2 g of 1.5-pentanediol was added 380 mg of p-toluenesulfonic acid monohydride and dropwise 8.4 g of dihydropyran with ice-cooling and stirring over 20 minutes, and the mixture was stirred at a room temperature for 3.5 hours. After adding 300 ml of chloroform, the mixture was washed with 2% sodium bicarbonate aqueous solution, water and a saturated sodium chloride aqueous solution, dried over magnesium sulfate, filtered and evaporated under a reduced pressure. The residue was applied to a silica gel column and eluted with hexane/ethyl acetate (3:1) to obtain 6.0 g of 2-(5-hydroxypentyloxy)tetrahydropyran as a colorless liquid.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[O:8]1[CH:13]=[CH:12][CH2:11][CH2:10][CH2:9]1>C1(C)C=CC(S(=O)=O)=CC=1.C(Cl)(Cl)Cl>[OH:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][O:7][CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][O:8]1

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
C(CCCCO)O
Name
Quantity
8.4 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
380 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)=O)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring over 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at a room temperature for 3.5 hours
Duration
3.5 h
WASH
Type
WASH
Details
the mixture was washed with 2% sodium bicarbonate aqueous solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under a reduced pressure
WASH
Type
WASH
Details
eluted with hexane/ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCCCCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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